Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride
CAS No.: 88838-11-3
Cat. No.: VC18453607
Molecular Formula: C18H23Cl2NO
Molecular Weight: 340.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88838-11-3 |
|---|---|
| Molecular Formula | C18H23Cl2NO |
| Molecular Weight | 340.3 g/mol |
| IUPAC Name | [3-(4-chlorophenyl)-3-hydroxypropyl]-methyl-(2-phenylethyl)azanium;chloride |
| Standard InChI | InChI=1S/C18H22ClNO.ClH/c1-20(13-11-15-5-3-2-4-6-15)14-12-18(21)16-7-9-17(19)10-8-16;/h2-10,18,21H,11-14H2,1H3;1H |
| Standard InChI Key | DYXCORAHUFMWEV-UHFFFAOYSA-N |
| Canonical SMILES | C[NH+](CCC1=CC=CC=C1)CCC(C2=CC=C(C=C2)Cl)O.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzyl alcohol core substituted at the para position with a chlorine atom. The alpha carbon of the benzyl group is further functionalized with a 2-(alpha-methylphenethylamino)ethyl side chain, which is protonated as a hydrochloride salt. Key structural attributes include:
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IUPAC Name: [3-(4-Chlorophenyl)-3-hydroxypropyl]-methyl-(2-phenylethyl)azanium chloride .
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Chirality: One undefined stereocenter, contributing to potential enantiomeric diversity .
Physicochemical Profile
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 340.3 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Surface Area | 24.7 Ų | |
| LogP (Octanol-Water) | 3.45 (estimated) |
The compound’s moderate hydrophilicity (LogP ~3.45) suggests balanced solubility in polar and nonpolar solvents, a trait critical for pharmaceutical formulation .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis typically involves multi-step alkylation and amination reactions. A representative route includes:
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Nucleophilic Alkylation: Reaction of p-chlorobenzyl chloride with alpha-methylphenethylamine under basic conditions to form the tertiary amine intermediate.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the final product.
Source highlights the utility of Raney nickel catalysts in analogous benzylamine syntheses via hydrogen borrowing methodologies. Optimized conditions (180°C, -xylene solvent) achieve ~61% selectivity for primary amines, though competing hydrogenolysis and decarbonylation pathways necessitate careful control .
Reaction Optimization
Key parameters influencing yield and purity:
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Catalyst Loading: 200 mg Raney Ni per 0.5 mmol substrate minimizes side reactions (e.g., toluene formation) .
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Solvent Choice: -Xylene enhances selectivity compared to -amyl alcohol or water .
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Temperature: 180°C balances conversion (83%) and selectivity .
Applications in Pharmaceutical Research
Therapeutic Exploration
Ongoing investigations focus on:
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Antidepressant Development: Modulation of monoamine oxidase (MAO) activity.
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Analgesic Potential: Interaction with opioid receptors via the phenethylamine scaffold.
Comparative Analysis with Related Compounds
| Compound | Structural Features | Key Differences |
|---|---|---|
| Benzyl Alcohol | Simple aromatic alcohol | Lacks amine functionality |
| Atomoxetine Hydrochloride | Similar amine structure | Fluorine substitution |
| Alpha-Methylphenethylamine | No chloro substituent | Higher stimulant potency |
The chlorine atom in the subject compound enhances electrophilicity, potentially improving receptor binding compared to non-halogenated analogs.
Future Directions and Challenges
Synthetic Chemistry
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Catalyst Innovation: Developing non-nickel catalysts (e.g., Pd/C) to reduce decarbonylation side reactions .
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Enantioselective Synthesis: Leveraging chiral auxiliaries to isolate biologically active enantiomers .
Pharmacological Studies
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In Vivo Toxicity Profiles: Acute and chronic exposure studies in model organisms.
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Target Identification: High-throughput screening against GPCR libraries.
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